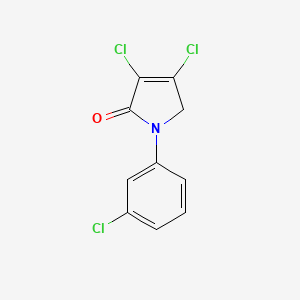
2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- is a chemical compound that belongs to the class of pyrrolones This compound is characterized by the presence of a pyrrolone ring substituted with dichloro and chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl and dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) and various organic halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Pyrrol-2-one, 3,4-dichloro-1-(4-chlorophenyl)-1,5-dihydro-
- 2H-Pyrrol-2-one, 3,4-dichloro-1-(2-chlorophenyl)-1,5-dihydro-
- 2H-Pyrrol-2-one, 3,4-dichloro-1-(3-bromophenyl)-1,5-dihydro-
Uniqueness
2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dichloro and chlorophenyl groups can enhance its stability and provide specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
501099-10-1 |
|---|---|
Fórmula molecular |
C10H6Cl3NO |
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
3,4-dichloro-1-(3-chlorophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H6Cl3NO/c11-6-2-1-3-7(4-6)14-5-8(12)9(13)10(14)15/h1-4H,5H2 |
Clave InChI |
UFYUHVMPCFYOFV-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=O)N1C2=CC(=CC=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


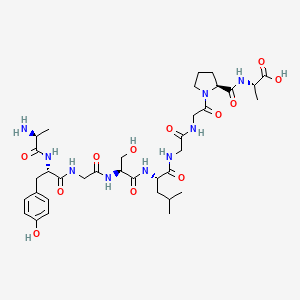
![4-Oxatricyclo[6.2.0.0~3,5~]decane](/img/structure/B12582367.png)
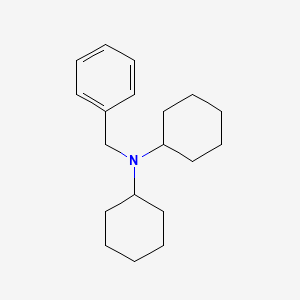
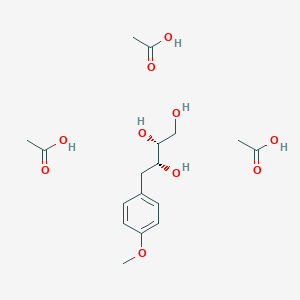
![Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl-](/img/structure/B12582402.png)

![5,9-Methanoimidazo[1,5-D][1,4]oxazepine](/img/structure/B12582410.png)
![2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro-](/img/structure/B12582420.png)
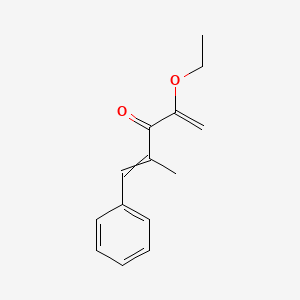
![4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B12582438.png)
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12582450.png)

![Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-](/img/structure/B12582455.png)
propanedinitrile](/img/structure/B12582462.png)
